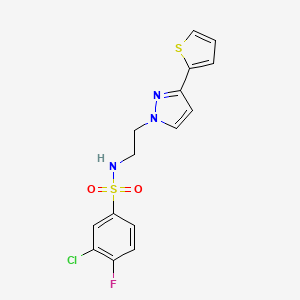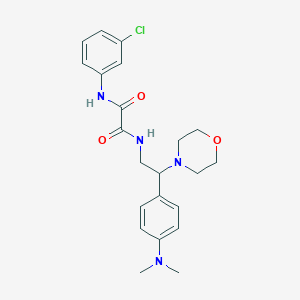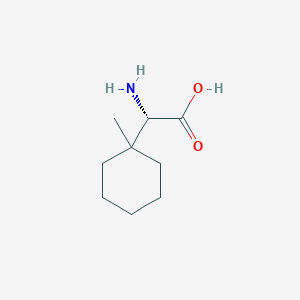
(S)-2-amino-2-(1-methylcyclohexyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-2-amino-2-(1-methylcyclohexyl)acetic acid” is a chemical compound with the CAS Number: 1796905-12-8 . It has a molecular weight of 207.7 . The compound is also known as 2-amino-2-(1-methylcyclohexyl)acetic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 29 bonds, including 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 six-membered ring . It also contains 1 aliphatic carboxylic acid and 1 aliphatic primary amine .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Applications De Recherche Scientifique
Synthesis and Characterization
(S)-2-amino-2-(1-methylcyclohexyl)acetic acid and its derivatives are used in synthesizing various compounds. One study involved synthesizing Schiff base ligands using this amino acid and their reaction with metal ions to form coordination compounds. These were screened for antioxidant properties and xanthine oxidase inhibitory activities, indicating potential applications in therapeutic treatments (Ikram et al., 2015).
Metabolism and Biochemistry
The compound has been identified in metabolic studies. For instance, its derivatives, cis- and trans-4-hydroxycyclohexylacetic acid, were found in the urine of a child and her mother, suggesting a role in human metabolism and potential applications in understanding metabolic disorders (Niederwieser, Wadman & Danks, 1978).
Pharmaceutical Applications
This compound derivatives have been studied for their pharmaceutical potential. For example, amino methyl cyclohexane carboxylic acid, a related compound, was found to be a potent inhibitor of plasminogen activation, suggesting its use as an antifibrinolytic agent in clinical settings (Andersson et al., 2009).
Chemical Analysis and Environmental Applications
In another study, this compound derivatives were used in the chemical analysis of phytohormones, phytotoxins, and volatile organic compounds in plants. This highlights its role in environmental and agricultural research (Schmelz et al., 2003).
Neuropharmacology
The compound has also been investigated in neuropharmacology. For example, 1-aminocyclopropanecarboxylates, structurally similar to this compound, have been studied for their potential as antidepressant and anxiolytic agents in animal models (Trullás et al., 1991).
Corrosion Inhibition
Amino acids, including those related to this compound, have been explored for their corrosion inhibition properties. This research suggests potential applications in materials science and engineering (Kaya et al., 2016).
Safety and Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
(2S)-2-amino-2-(1-methylcyclohexyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(7(10)8(11)12)5-3-2-4-6-9/h7H,2-6,10H2,1H3,(H,11,12)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVWUXSBUSFWDO-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCCCC1)[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2867889.png)

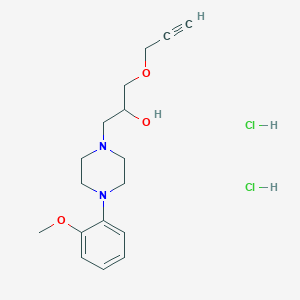
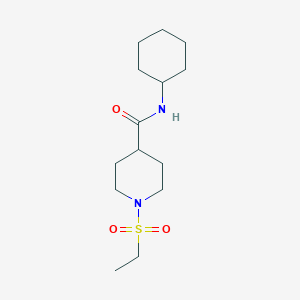

![N-(Oxan-4-yl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2867895.png)
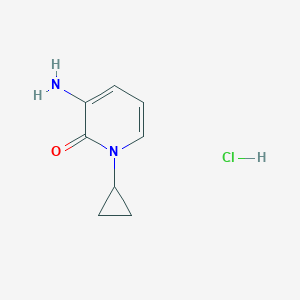
![3-methyl-2-oxo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2867897.png)
![2-[4-(Tert-butyl)phenoxy]-4-(dimethylamino)nicotinonitrile](/img/structure/B2867900.png)
![N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2867902.png)
![Sodium;2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrimidin-2-yl]acetate](/img/structure/B2867905.png)
